molecular formula C12H4Br4O B12593797 2,3,4,7-Tetrabromo-dibenzofuran CAS No. 617707-86-5

2,3,4,7-Tetrabromo-dibenzofuran

Cat. No.: B12593797
CAS No.: 617707-86-5
M. Wt: 483.77 g/mol
InChI Key: GEXZULHQNFJAPU-UHFFFAOYSA-N
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Description

2,3,4,7-Tetrabromo-dibenzofuran is an organobromine compound with the molecular formula C₁₂H₄Br₄O It belongs to the class of polybrominated dibenzofurans, which are derivatives of dibenzofuran with multiple bromine atoms attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,7-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,7-Tetrabromo-dibenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional functional groups.

    Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofurans.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while reduction can produce less brominated dibenzofurans.

Scientific Research Applications

2,3,4,7-Tetrabromo-dibenzofuran has several scientific research applications:

    Environmental Science: It is used as a standard for environmental testing and research, particularly in the study of brominated flame retardants and their impact on the environment.

    Chemistry: The compound is used in synthetic organic chemistry for the development of new materials and as a reagent in various chemical reactions.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and effects on living organisms.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,4,7-Tetrabromo-dibenzofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, it may act as a ligand for the aryl hydrocarbon receptor, leading to the activation of specific gene expression pathways. These interactions can result in various biochemical and toxicological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,7,8-Tetrabromodibenzofuran: Another polybrominated dibenzofuran with bromine atoms at different positions.

    2,3,4,8-Tetrabromodibenzofuran: Similar structure with bromine atoms at the 2, 3, 4, and 8 positions.

    2,3,4,5-Tetrabromodibenzofuran: Bromine atoms at the 2, 3, 4, and 5 positions.

Uniqueness

2,3,4,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which can influence its chemical reactivity and interactions with biological systems. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3,4,7-tetrabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-6-7-4-8(14)10(15)11(16)12(7)17-9(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXZULHQNFJAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(C(=C(C=C23)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335660
Record name 2,3,4,7-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-86-5
Record name 2,3,4,7-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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